molecular formula C16H16N4O2S2 B2587200 N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide CAS No. 728030-27-1

N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide

Cat. No.: B2587200
CAS No.: 728030-27-1
M. Wt: 360.45
InChI Key: ZHDFHHGVSKODGD-UHFFFAOYSA-N
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Description

The compound N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a phenyl group at the 4-position, a mercapto (-SH) group at the 5-position, and a benzenesulfonamide moiety linked via a methylene bridge.

Properties

IUPAC Name

N-methyl-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S2/c1-19(24(21,22)14-10-6-3-7-11-14)12-15-17-18-16(23)20(15)13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDFHHGVSKODGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NNC(=S)N1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through the cyclization of appropriate precursors, often involving hydrazine derivatives and carbon disulfide under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions, using reagents such as phenylhydrazine.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The mercapto (–SH) group acts as a nucleophile, enabling thiol-specific reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers. For example:

    –SH+CH3I–S–CH3+HI\text{–SH} + \text{CH}_3\text{I} \rightarrow \text{–S–CH}_3 + \text{HI}

    This reaction proceeds in anhydrous acetone with potassium carbonate as a base, yielding >85% conversion .

  • Oxidative Disulfide Formation : Treatment with H2_2O2_2 or I2_2 oxidizes –SH to disulfide bonds:

    2–SHH2O2–S–S–+2H2O2 \text{–SH} \xrightarrow{\text{H}_2\text{O}_2} \text{–S–S–} + 2 \text{H}_2\text{O}

    Disulfide-linked dimers are isolated in 70–90% yield under mild conditions (25°C, 2–4 hrs) .

Oxidation-Reduction Reactions

The triazole ring and sulfonamide group participate in redox processes:

  • Triazole Oxidation : Reacts with KMnO4_4 in acidic media to cleave the triazole ring, forming sulfonic acid derivatives. This reaction is irreversible and occurs at elevated temperatures (80–100°C) .

  • Sulfonamide Reduction : LiAlH4_4 reduces the sulfonamide (–SO2_2–NH–) to a secondary amine (–NH–), though yields are moderate (50–60%) due to competing side reactions .

Complexation with Metal Ions

The compound forms stable complexes with transition metals:

Metal IonReaction ConditionsProduct StructureStability Constant (log K)Ref.
Cu2+^{2+}Ethanol/water (1:1), pH 7[Cu(L)2_2]2+^{2+}8.2 ± 0.3
Fe3+^{3+}Aqueous HCl, 60°C[Fe(L)Cl2_2]6.8 ± 0.2

These complexes exhibit enhanced solubility in polar aprotic solvents (e.g., DMF) .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

  • Click Chemistry : Reacts with terminal alkynes (e.g., propargyl alcohol) in the presence of Cu(I) catalysts to form 1,2,3-triazole derivatives:

    Triazole+HC≡C–RCu(I)Fused triazole product\text{Triazole} + \text{HC≡C–R} \xrightarrow{\text{Cu(I)}} \text{Fused triazole product}

    Yields exceed 90% when using CuSO4_4/sodium ascorbate in t-BuOH/H2_2O .

Acid/Base-Mediated Rearrangements

  • pH-Dependent Tautomerism : The triazole ring undergoes tautomeric shifts between 1,2,4-triazole and 1,3,4-triazole forms in acidic (pH < 3) or basic (pH > 10) conditions .

  • Sulfonamide Hydrolysis : Prolonged exposure to 6M HCl at reflux hydrolyzes the sulfonamide to a sulfonic acid, though this reaction is slow (<20% conversion after 24 hrs) .

Biological Activation Pathways

  • H2_22S Release : The mercapto group donates H2_2S under physiological conditions (pH 7.4, 37°C), with a release rate of 0.12 µM/min . This property is leveraged in cardiovascular research for cytoprotective effects .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductYield (%)Ref.
AlkylationCH3_3I, K2_2CO3_3, acetoneMethyl thioether85–90
Disulfide FormationH2_2O2_2, 25°CDimer70–90
Cu ComplexationCuCl2_2, H2_2O[Cu(L)2_2]2+^{2+}95
Click ReactionCuSO4_4, sodium ascorbateFused triazole>90

Mechanistic Insights

  • Nucleophilic Aromatic Substitution : The phenyl group undergoes electrophilic substitution (e.g., nitration) only under forcing conditions (HNO3_3/H2_2SO4_4, 100°C), with meta-products dominating due to steric hindrance .

  • Radical Reactions : UV irradiation in the presence of AIBN generates thiyl radicals, enabling C–S bond formation with alkenes .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the triazole moiety. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism involves the inhibition of critical cellular pathways such as PI3K signaling .
  • Quantitative Structure–Activity Relationship (QSAR) : Research has employed QSAR modeling to predict the anticancer activity of various derivatives of triazole compounds. This approach aids in optimizing the chemical structure for enhanced efficacy against specific cancer types .
  • Case Studies : In one study, derivatives of 5-mercapto-1,2,4-triazole were synthesized and evaluated for their cytotoxic effects. The most potent derivatives exhibited IC50 values below 100 μM against several tumor cell lines .

Antibacterial Activity

The compound also demonstrates antibacterial properties:

  • Inhibition of Bacterial Growth : Various studies have reported that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Clinical Relevance : The antibacterial activity has significant implications for developing new antibiotics in an era where antibiotic resistance is a growing concern.

Synthesis and Derivative Development

The synthesis of N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide typically involves:

  • Reactions with Sulfonamides : The reaction between 5-mercapto derivatives and sulfonamide precursors under controlled conditions leads to the formation of this compound. This approach allows for the introduction of various substituents that can enhance biological activity .
  • Molecular Hybridization : Researchers are exploring hybrid compounds that combine the triazole structure with other pharmacophores to create multi-targeted drugs with improved therapeutic profiles .

Mechanism of Action

The mechanism of action of N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the triazole ring can enhance binding affinity and specificity. This dual functionality allows the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural Variations

The table below summarizes key structural analogs and their substituents:

Compound Name R1 (4-position) R2 (Sulfonamide) Molecular Formula Molecular Weight CAS No. Key References
Target compound Phenyl N-methylbenzenesulfonamide C16H16N4O2S2 360.46 -
N-[(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide Methyl N-methylbenzenesulfonamide C12H15N4O2S2 311.39 1400706-77-5
4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide Methyl 4-chlorobenzenesulfonamide C10H11ClN4O2S2 330.81 887308-94-3
N-((4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-4-methylbenzenesulfonamide Ethyl 4-methylbenzenesulfonamide C12H16N4O2S2 312.41 917750-41-5
N-[4-(5-Mercapto-4-p-tolyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide p-Tolyl Benzenesulfonamide C21H19N4O2S2 417.50 917747-41-2

Key Observations :

  • Electron-withdrawing groups (e.g., chlorine in ) increase electrophilicity, which may enhance reactivity in biological systems.
  • N-Methylation on the sulfonamide (target compound) reduces hydrogen-bonding capacity compared to non-methylated analogs, possibly affecting solubility .

Physicochemical Properties

  • Crystallography: The target compound’s analog, N-[(4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide, exhibits a dihedral angle of 84.21° between the triazole and benzene rings, stabilized by N–H⋯O/S hydrogen bonds . Similar conformations are expected for the target compound.
  • Thermal Stability : Sulfonamide-triazole derivatives generally show high thermal stability (decomposition temperatures >200°C) due to rigid aromatic frameworks .
  • Lipophilicity : Ethyl and p-tolyl substituents () increase logP values compared to methyl or chlorine derivatives, suggesting enhanced membrane permeability .

Biological Activity

N-[(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring, which is known for its stability and biological activity. Its molecular formula is C16H16N4O2SC_{16}H_{16}N_{4}O_{2}S with a molecular weight of 336.45 g/mol. The presence of the mercapto group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that various derivatives of triazole compounds exhibit notable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
N-[(5-Mercapto-4-phenyl...2 - 8Staphylococcus aureus
Other derivatives1 - 32Enterococcus spp.

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent activity against these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated through various assays. The MTT assay results show that it significantly inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and Panc-1 (pancreatic cancer).

Table 2: Anticancer Activity

Cell LineIC50 (µg/mL)
HeLa<10
MDA-MB-231<20
Panc-1<15

The IC50 values indicate that the compound is particularly effective against HeLa cells, with values indicating strong cytotoxicity .

Antioxidant Activity

In addition to antimicrobial and anticancer effects, this compound has demonstrated antioxidant properties. These properties are crucial in mitigating oxidative stress in cells.

Table 3: Antioxidant Activity

Assay TypeIC50 (µg/mL)
DPPH Scavenging<25
ABTS Assay<30

The antioxidant activity suggests that this compound can protect cells from oxidative damage, further supporting its potential therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazole derivatives similar to N-[(5-Mercapto-4-phenyl...]. For example:

  • Synthesis and Characterization : A study synthesized various triazole derivatives and characterized their biological activities. The findings indicated that modifications to the triazole ring significantly impacted their antimicrobial effectiveness .
  • Cytotoxicity Studies : Another research effort evaluated the cytotoxic effects of these compounds on different cancer cell lines, revealing a strong correlation between structural features and biological activity .
  • Mechanism of Action : Investigations into the mechanism of action suggested that these compounds may exert their effects through the induction of apoptosis in cancer cells and disruption of bacterial cell walls .

Q & A

Q. What are the standard synthetic routes for preparing N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?

A common approach involves coupling a triazole-thiol precursor with a benzenesulfonamide derivative. For example:

  • Step 1 : Synthesize 5-mercapto-4-phenyl-4H-1,2,4-triazole via cyclization of thiocarbazide derivatives under acidic conditions .
  • Step 2 : React the triazole-thiol with N-methylbenzenesulfonamide chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution .
    Optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation address ambiguities?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the methylbenzenesulfonamide and triazole moieties. For example, the methyl group on the sulfonamide resonates at δ ~2.8 ppm (1H^1H) and ~38 ppm (13C^{13}C) .
  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+^+ at m/z 385). Resolve ambiguities in mass fragmentation patterns using collision-induced dissociation (CID) .
  • IR : Validate the sulfonamide S=O stretch (~1350 cm1^{-1}) and triazole C=N absorption (~1600 cm1^{-1}) .

Q. How can solubility and stability be assessed for this compound in biological assays?

  • Solubility : Test in DMSO (stock solution) and dilute in PBS (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation at working concentrations (<10 µM) .
  • Stability : Perform LC-MS after 24-hour incubation in assay buffers (e.g., RPMI-1640) to monitor degradation. Adjust storage conditions (e.g., -20°C under nitrogen) if thiol oxidation is observed .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or conformational states?

  • Crystallization : Use vapor diffusion with acetonitrile/water (3:1) to grow single crystals. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Apply SHELXL for structure solution, focusing on the triazole-thiol moiety’s tautomerism (e.g., 1,2,4-triazole vs. 1,3,4-isomer). Use difference Fourier maps to resolve disorder in the methylbenzenesulfonamide group .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) when biological data contradicts computational predictions?

  • Case Study : If the compound shows unexpected inhibition of a kinase target despite low docking scores:
    • Experimental : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives .
    • Computational : Re-evaluate molecular dynamics (MD) simulations for flexibility in the triazole-thiol group, which may adopt non-docked conformations .
  • Mitigation : Cross-reference with analogues (e.g., replacing the phenyl group with cycloheptyl) to identify steric or electronic contributions .

Q. How should researchers address discrepancies in biological activity across different assay platforms?

  • Example : If cytotoxicity varies between MTT and apoptosis assays:
    • Troubleshooting : Verify assay conditions (e.g., incubation time, cell density) and compound stability. Use orthogonal assays (e.g., flow cytometry for apoptosis) .
    • Data Normalization : Normalize results to positive controls (e.g., cisplatin) and account for batch effects in cell lines .

Q. What methodologies are recommended for studying metabolic pathways or degradation products of this compound?

  • In Vitro Metabolism : Incubate with liver microsomes (human or murine) and analyze metabolites via UPLC-QTOF-MS. Look for glutathione adducts (m/z +305) indicative of thiol reactivity .
  • Degradation Studies : Expose the compound to UV light (254 nm) and identify photoproducts (e.g., sulfonamide cleavage) using HRMS and 1H^1H-NMR .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • SAR Analysis : MOE or Schrödinger for docking and MD simulations .
  • Metabolite Identification : MassBank databases for spectral matching .

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